molecular formula C12H13NO6 B554431 Z-Asp-OH CAS No. 1152-61-0

Z-Asp-OH

Cat. No.: B554431
CAS No.: 1152-61-0
M. Wt: 267.23 g/mol
InChI Key: XYXYXSKSTZAEJW-VIFPVBQESA-N
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Description

Z-Asp-OH: is an organic compound that belongs to the class of amino acids and derivatives. It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of L-aspartic acid. This compound is often used in peptide synthesis and serves as a protecting group for the amino group of aspartic acid .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Asp-OH typically involves the reaction of L-aspartic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Z-Asp-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Z-Asp-OH is widely used in peptide synthesis as a protecting group for the amino group of aspartic acid. This allows for selective reactions at other functional groups without interference from the amino group .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound for understanding the behavior of aspartic acid residues in proteins .

Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. It helps in the design of drugs that target specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .

Comparison with Similar Compounds

Comparison: Z-Asp-OH is unique in its application as a protecting group for the amino group of aspartic acid. While similar compounds like N-[(benzyloxy)carbonyl]-L-lysine and N-[(benzyloxy)carbonyl]-L-cysteine serve similar roles in peptide synthesis, they are specific to their respective amino acids. The choice of protecting group depends on the specific requirements of the synthesis process .

Properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXYXSKSTZAEJW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027368
Record name N-[(Benzyloxy)carbonyl]-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152-61-0
Record name Benzyloxycarbonyl-L-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Benzyloxycarbonyl)aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-[(Benzyloxy)carbonyl]-L-aspartic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyloxycarbonyl-L-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(BENZYLOXYCARBONYL)ASPARTIC ACID
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of Z-Asp-OH in the context of the provided research papers?

A1: this compound is primarily used as a protected form of L-aspartic acid in peptide synthesis. The benzyloxycarbonyl (Z) group acts as a temporary protecting group for the amino group of aspartic acid, allowing for controlled and selective peptide bond formation. [, , ]

Q2: How does the choice of solvent system affect the enzymatic synthesis of peptides using this compound?

A2: The research highlights the importance of solvent selection for successful enzymatic peptide synthesis using this compound. [] compares thermolysin and papain for aspartame precursor synthesis (this compound + Phe-OMe → Z-Asp-Phe-OMe). While thermolysin proved effective in various systems (precipitation, dissolved-state, biphasic), papain showed good activity only in a biphasic system. This difference is attributed to the absence of esterase activity in thermolysin, which could interfere with the desired synthesis.

Q3: Can you provide an example of a specific reaction condition optimization described in the papers involving this compound?

A3: [] investigates the influence of reaction conditions on the synthesis of sweetener precursors, including those involving this compound. The study highlights that optimizing the observed pH and water content is crucial for thermolysin-catalyzed coupling of this compound with amino acid esters in tert-amyl alcohol. Optimal coupling occurred at an observed pH of 8 or 9 and a water content of approximately 6% (v/v).

Q4: Are there alternative protecting groups to the benzyloxycarbonyl (Z) group for aspartic acid in peptide synthesis?

A4: Yes, [] directly compares the use of this compound and For-Asp-OH (where "For" refers to the formyl protecting group) in the synthesis of sweetener precursors using thermolysin. The study found that under the tested reaction conditions, the Z protecting group led to better coupling yields compared to the For group. This highlights that the choice of protecting group can significantly impact reaction efficiency.

Q5: How do the properties of the nucleophile affect the enzymatic synthesis of peptides using this compound?

A5: [] observes that the choice of nucleophile also impacts the yield of enzymatic peptide synthesis. When comparing H-Phe-OMe and H-Ala-OcHex as nucleophiles reacting with this compound, H-Phe-OMe consistently showed better reactivity, leading to higher yields of the desired peptide product. This difference is attributed to the inherent reactivity difference between the two nucleophiles.

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